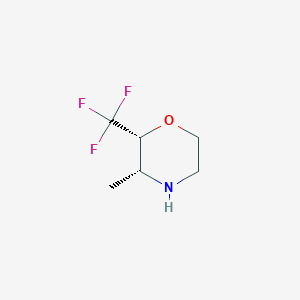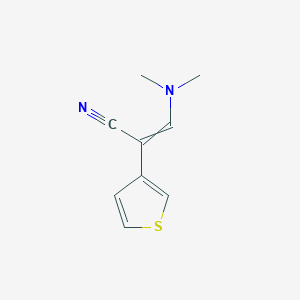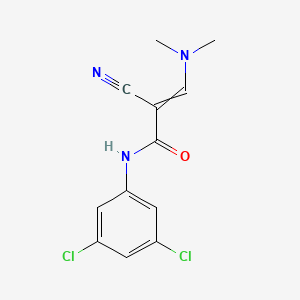
(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine is a chemical compound belonging to the class of morpholine derivatives It is characterized by the presence of a trifluoromethyl group and a methyl group attached to the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-methyl-2-(trifluoromethyl)morpholine typically involves the reaction of N-methylmorpholine with trifluoroacetaldehyde in the presence of an acid catalyst. The process involves the formation of an iminium ion intermediate, which subsequently reacts with trifluoroacetaldehyde to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone. Reaction conditions vary depending on the desired transformation but often involve the use of catalysts and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in catalytic reactions and as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-methyl-2-(trifluoromethyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Aprepitant: An antiemetic agent with a trifluoromethyl group.
Uniqueness
(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine is unique due to its specific structural configuration and the presence of both a methyl and a trifluoromethyl group on the morpholine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H10F3NO |
|---|---|
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)11-3-2-10-4/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1 |
Clave InChI |
YQRAKOTXZFIGPC-RFZPGFLSSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](OCCN1)C(F)(F)F |
SMILES canónico |
CC1C(OCCN1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741836.png)

![(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11741846.png)
![4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11741848.png)



![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741865.png)
![2-(4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741867.png)

![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine](/img/structure/B11741873.png)
![1,1,1-Trifluoro-4-{[2-(trifluoromethoxy)phenyl]amino}but-3-en-2-one](/img/structure/B11741876.png)
![3-(Dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11741882.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741891.png)
